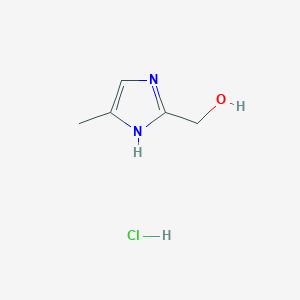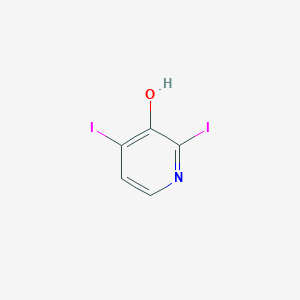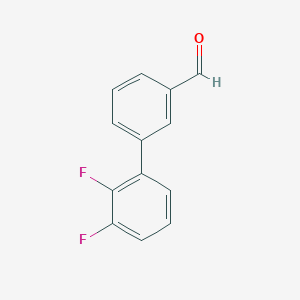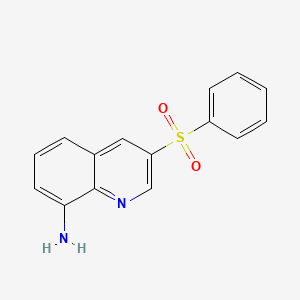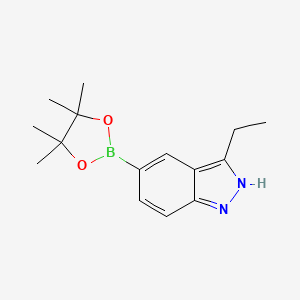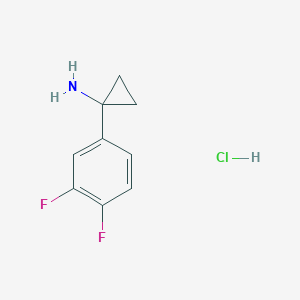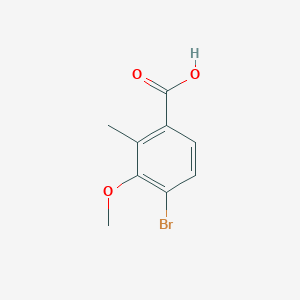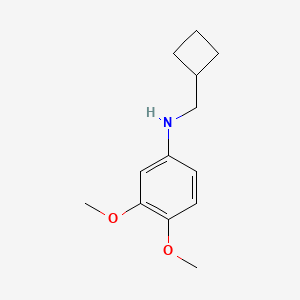
N-(cyclobutylmethyl)-3,4-dimethoxyaniline
描述
N-(cyclobutylmethyl)-3,4-dimethoxyaniline: is an organic compound characterized by the presence of a cyclobutylmethyl group attached to the nitrogen atom of an aniline derivative. The compound also features two methoxy groups at the 3 and 4 positions of the benzene ring. This structure imparts unique chemical and physical properties, making it of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(cyclobutylmethyl)-3,4-dimethoxyaniline typically involves the following steps:
Formation of the cyclobutylmethyl group: This can be achieved through the reaction of cyclobutylmethyl chloride with an appropriate nucleophile.
Attachment to aniline: The cyclobutylmethyl group is then attached to the nitrogen atom of 3,4-dimethoxyaniline through a nucleophilic substitution reaction. This step often requires a base such as sodium hydride or potassium carbonate to facilitate the reaction.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
化学反应分析
Types of Reactions:
Oxidation: N-(cyclobutylmethyl)-3,4-dimethoxyaniline can undergo oxidation reactions, often resulting in the formation of quinone derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: The methoxy groups can participate in electrophilic aromatic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be employed under controlled conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amines or other reduced forms.
Substitution: Halogenated or other substituted derivatives.
科学研究应用
Chemistry: N-(cyclobutylmethyl)-3,4-dimethoxyaniline is used as a building block in organic synthesis, particularly in the development of novel compounds with potential pharmaceutical applications.
Biology and Medicine: The compound’s unique structure makes it a candidate for research in drug development, particularly in the design of molecules that can interact with specific biological targets.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of N-(cyclobutylmethyl)-3,4-dimethoxyaniline involves its interaction with molecular targets such as enzymes or receptors. The cyclobutylmethyl group and methoxy substituents can influence the compound’s binding affinity and specificity, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
相似化合物的比较
N-(cyclopropylmethyl)-3,4-dimethoxyaniline: Similar structure but with a cyclopropylmethyl group instead of a cyclobutylmethyl group.
N-(cyclobutylmethyl)-3,4-dihydroxyaniline: Similar structure but with hydroxy groups instead of methoxy groups.
Uniqueness: N-(cyclobutylmethyl)-3,4-dimethoxyaniline is unique due to the presence of both the cyclobutylmethyl group and the methoxy substituents, which confer distinct chemical and physical properties
属性
IUPAC Name |
N-(cyclobutylmethyl)-3,4-dimethoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-15-12-7-6-11(8-13(12)16-2)14-9-10-4-3-5-10/h6-8,10,14H,3-5,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSEZPWSYHMMUFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NCC2CCC2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90700305 | |
| Record name | N-(Cyclobutylmethyl)-3,4-dimethoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90700305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887588-17-2 | |
| Record name | N-(Cyclobutylmethyl)-3,4-dimethoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90700305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


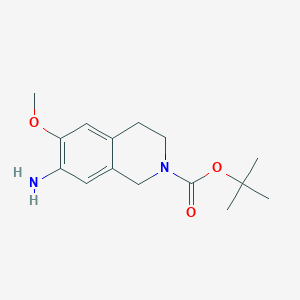
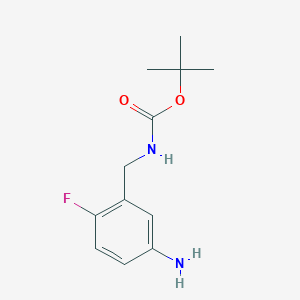
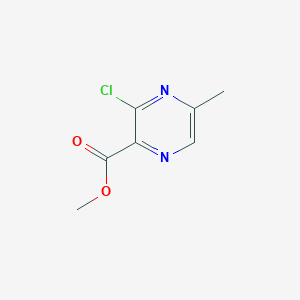
![3,6-Bis(5-bromothiophen-2-yl)-2,5-bis(2-ethylhexyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B1395695.png)
